Betalains

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Betalains are water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales and in certain mushrooms. These pigments are responsible for the red-violet and yellow-orange colors observed in various plants. This compound are divided into two main categories: betacyanins, which are red-violet, and betaxanthins, which are yellow-orange. The most common betacyanin is betanin, found in red beets (Beta vulgaris) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betalains can be synthesized through the hydroxylation of tyrosine to form L-DOPA, followed by the formation of betalamic acid through the action of enzymes such as CYP76AD1 and DODA. Betalamic acid then condenses with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) or various amino acids to form betacyanins and betaxanthins .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as beetroot. Techniques such as deep eutectic solvents (DES) have been used to extract and stabilize this compound from beetroot waste. These solvents, composed of magnesium chloride hexahydrate and urea, help in maintaining the stability of this compound under various conditions . Additionally, plant cell and organ cultures, including bioreactor technologies, have been employed to produce this compound on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions: Betalains undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, betalamic acid can condense with cyclo-DOPA or its derivatives to form betacyanins or betaxanthins . Betacyanins can also undergo decarboxylation, oxidation, conjugation, and chlorination reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include enzymes like CYP76AD1 and DODA, as well as chemical agents for oxidation and reduction reactions. Conditions such as pH, temperature, and light exposure can significantly affect the stability and reactivity of this compound .

Major Products Formed: The major products formed from the reactions of this compound include various betacyanins and betaxanthins, each with distinct colors and properties. For example, betanin is a prominent betacyanin found in red beets .

Applications De Recherche Scientifique

Betalains have a wide range of scientific research applications due to their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, this compound are used as natural colorants and redox mediators. In biology and medicine, they are studied for their potential to scavenge free radicals, reduce oxidative stress, and inhibit cancer cell growth . This compound are also used in the food industry as natural colorants and in the development of functional foods .

Mécanisme D'action

Betalains exert their effects through various molecular targets and pathways. They have been shown to mitigate inflammation by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. This compound also exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, they upregulate the expression of antioxidant enzymes such as Nrf2 and Ho1 .

Comparaison Avec Des Composés Similaires

Betalains are often compared to anthocyanins, another group of plant pigments. While both this compound and anthocyanins serve similar functions in plants, they are mutually exclusive and are not found together in the same plant. This compound are unique in their nitrogen-containing structure, which distinguishes them from anthocyanins . Other similar compounds include carotenoids and chlorophylls, which also serve as natural colorants but differ in their chemical structure and properties .

List of Similar Compounds:- Anthocyanins

- Carotenoids

- Chlorophylls

This compound stand out due to their unique nitrogen-containing structure and their presence in specific plant families, making them a valuable compound for various scientific and industrial applications.

Propriétés

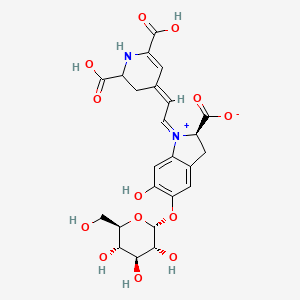

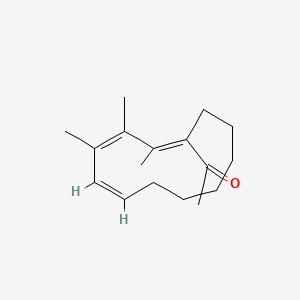

Numéro CAS |

37279-84-8 |

|---|---|

Formule moléculaire |

C24H26N2O13 |

Poids moléculaire |

550.5 g/mol |

Nom IUPAC |

(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |

Clé InChI |

DHHFDKNIEVKVKS-MLZDZRTESA-N |

SMILES isomérique |

C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |

SMILES canonique |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)